molecular formula C16H20Cl3N3O2S B5058597 N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide

N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide

Cat. No.: B5058597
M. Wt: 424.8 g/mol
InChI Key: GZMWWVTXFKVXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide: is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, an acetylphenyl group, and a carbamothioylamino linkage

Properties

IUPAC Name

N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3N3O2S/c1-9(2)8-13(24)21-14(16(17,18)19)22-15(25)20-12-6-4-11(5-7-12)10(3)23/h4-7,9,14H,8H2,1-3H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMWWVTXFKVXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide typically involves multiple steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the chlorination of ethyl compounds to form the trichloroethyl intermediate.

    Acetylation of Phenyl Group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Carbamothioylation: The acetylated phenyl compound is then reacted with thiourea to introduce the carbamothioyl group.

    Coupling Reaction: Finally, the trichloroethyl intermediate is coupled with the carbamothioylated phenyl compound under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step is carried out sequentially.

    Continuous Flow Processing: Implementing a continuous flow system to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group.

    Reduction: Reduction reactions can occur at the trichloroethyl group, potentially converting it to a dichloro or monochloro derivative.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the trichloroethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide has several research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-4-methylbenzamide
  • N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-(4-methoxyphenyl)acetamide

Uniqueness

  • Structural Differences : The presence of the 3-methylbutanamide group distinguishes it from other similar compounds.
  • Functional Properties : Unique reactivity and potential biological activities due to its specific structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.